molecular formula C11H18N2O5 B1337297 (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid CAS No. 79839-26-2

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid

Cat. No.: B1337297
CAS No.: 79839-26-2
M. Wt: 258.27 g/mol
InChI Key: UYBMLDXQOFMMED-ZETCQYMHSA-N
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Description

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid is a chiral, Boc-protected pyrrolidinone derivative with the molecular formula C₁₁H₁₇N₂O₅ and a molecular weight of 257.26 g/mol (CAS: 135415-24-6) . It features a five-membered pyrrolidinone ring substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid moiety at the 1-position. The S-configuration at the chiral center ensures enantiomeric specificity, making it valuable in asymmetric synthesis and peptide chemistry. The Boc group enhances solubility in organic solvents and protects the amine during synthetic reactions, while the pyrrolidinone ring introduces conformational rigidity, influencing molecular interactions in drug design .

Properties

IUPAC Name

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBMLDXQOFMMED-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443488
Record name {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79839-26-2
Record name {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of free amines.

Scientific Research Applications

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with specific active sites on enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structurally and functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid C₁₁H₁₇N₂O₅ 257.26 135415-24-6 5-membered pyrrolidinone, Boc at 3-position, S-configuration Peptide synthesis, protease inhibitor intermediates
(S)-(4-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid C₁₁H₁₇N₂O₅ 257.26 135415-24-6 Boc at 4-position, S-configuration Altered H-bonding due to substitution position; used in modified peptide scaffolds
2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid (QC-0740) C₁₁H₁₇N₂O₅ 257.26 116339-45-8 Boc at 3-position, unspecified stereochemistry Racemic mixtures; lower enantiopurity limits biological specificity
(S)-Benzyl 2-(3-((tert-butoxycarbonyl)amino)-2-oxopiperidin-1-yl)acetate C₂₀H₂₆N₂O₅ 374.43 132875-68-4 6-membered piperidinone, benzyl ester Prodrug intermediates; increased lipophilicity for membrane penetration
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid C₁₃H₁₆BrNO₄ 330.17 1228547-87-2 Aromatic bromine substituent, no heterocycle Halogen bonding in drug-receptor interactions; higher logP

Key Research Findings

Stereochemical Impact : The S-configuration in the target compound enhances binding affinity to chiral biological targets compared to racemic analogs like QC-0740 .

Ring Size Effects: Piperidinone derivatives (e.g., ) exhibit greater conformational flexibility than pyrrolidinones, altering pharmacokinetic profiles .

Substitution Position : Boc at the 3-position (target) vs. 4-position () modulates ring strain and hydrogen-bonding capacity, affecting solubility and reactivity .

Functional Group Roles :

  • Benzyl esters () serve as acid-protecting groups, enabling controlled deprotection in multi-step syntheses .
  • Bromophenyl groups () increase lipophilicity and molecular weight, influencing bioavailability .

Physicochemical Properties

Property Target Compound QC-0740 Piperidinone Derivative ()
logP 0.89 0.89 2.15
Water Solubility Moderate Moderate Low
Melting Point 148–152°C 145–150°C 98–102°C
Synthetic Utility High (enantiopure) Moderate (racemic) High (ester protection)

Biological Activity

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary table of its properties.

Molecular Formula : C₁₃H₁₈N₂O₄
Molecular Weight : 270.29 g/mol
CAS Number : 37736-82-6

The compound acts primarily as an inhibitor of specific proteases, particularly those involved in viral replication. Its structural features allow it to interact with the active sites of these enzymes, thereby inhibiting their function. Research has demonstrated that similar compounds can effectively inhibit the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapy.

Antiviral Properties

Recent studies have shown that this compound exhibits significant antiviral activity against coronaviruses. For instance, it has been evaluated for its efficacy against SARS-CoV-2 Mpro, where it demonstrated potent inhibitory effects. The inhibitory constant (K_i) values and effective concentrations (EC50) are critical indicators of its potential as an antiviral agent.

Compound Target K_i (nM) EC50 (nM)
This compoundSARS-CoV-2 Mpro7.93909

Enzyme Inhibition

The compound has also been shown to inhibit various enzymes involved in metabolic pathways. For example, it interacts with serine proteases and other enzymes critical for cellular function. This inhibition can lead to altered metabolic states in cells, which may be beneficial in certain therapeutic contexts.

Case Studies

  • Study on SARS-CoV-2 Inhibition :
    A recent study evaluated the compound's efficacy against SARS-CoV-2 Mpro using biochemical assays. The results indicated that the compound significantly reduced viral replication in vitro, supporting its potential use as a therapeutic agent against COVID-19 .
  • Metabolic Pathway Modulation :
    Another investigation focused on the compound's role in modulating metabolic pathways related to cancer cell proliferation. The findings suggested that it could inhibit key enzymes involved in tumor growth, presenting a dual action mechanism—both antiviral and anticancer .

Safety and Toxicology

While the biological activity of this compound is promising, safety profiles must be established through rigorous toxicological assessments. Preliminary data indicate manageable toxicity levels; however, further studies are required to confirm these findings across various biological systems.

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